molecular formula C37H48N6O8 B570187 (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide

(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide

Cat. No.: B570187
M. Wt: 704.8 g/mol
InChI Key: UMDXSUFDIAGURI-YTFXDNJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    Antibiotic A-54556B, a member of the acyldepsipeptide (ADEP) antibiotics, primarily targets the Clp-family proteins . These proteins play a crucial role in the regulation of various cellular processes, including protein quality control, stress response, and cell division .

    Mode of Action

    The antibiotic A-54556B acts by activating and disregulating Clp-family proteins . This unusual mode of action disrupts the normal functioning of these proteins, leading to significant changes in the bacterial cell .

    Biochemical Pathways

    It is known that the antibiotic’s interaction with clp-family proteins can lead to the degradation of essential proteins in the bacterial cell . This can disrupt various cellular processes and pathways, leading to cell death .

    Pharmacokinetics

    It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which suggests that it may have good bioavailability

    Result of Action

    A-54556B has potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The activation and disregulation of Clp-family proteins by A-54556B lead to the degradation of essential proteins, disrupting cellular processes and leading to bacterial cell death .

    Action Environment

    The efficacy and stability of A-54556B can be influenced by various environmental factors. For instance, the permeability of bacterial cell walls can greatly influence the drug’s efficacy within bacterial cells

    Biochemical Analysis

    Biochemical Properties

    Antibiotic A-54556B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Antibiotic A-54556B is the ClpP protease, a component of the bacterial proteolytic machinery . By binding to ClpP, Antibiotic A-54556B activates and dysregulates the protease, leading to uncontrolled proteolysis of essential bacterial proteins . This interaction disrupts bacterial cell function and ultimately leads to cell death. Additionally, Antibiotic A-54556B has been shown to interact with other proteins involved in bacterial cell division and metabolism, further contributing to its antibacterial effects .

    Cellular Effects

    Antibiotic A-54556B exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell division by targeting the cell division protein FtsZ, leading to filamentation and cell death . This compound also affects cellular metabolism by dysregulating the ClpP protease, resulting in the degradation of essential metabolic enzymes . Furthermore, Antibiotic A-54556B influences cell signaling pathways by interfering with the normal function of key regulatory proteins, thereby altering gene expression and cellular responses .

    Molecular Mechanism

    The molecular mechanism of action of Antibiotic A-54556B involves its binding interactions with biomolecules and subsequent enzyme activation. Upon binding to ClpP, Antibiotic A-54556B induces a conformational change in the protease, leading to its activation . This activation results in the uncontrolled degradation of bacterial proteins, including those essential for cell division and metabolism . Additionally, Antibiotic A-54556B has been shown to inhibit the function of other enzymes and regulatory proteins, further contributing to its antibacterial effects . These molecular interactions ultimately lead to bacterial cell death and the inhibition of bacterial growth .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of Antibiotic A-54556B have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its activity may degrade over extended periods or under suboptimal storage conditions . Long-term studies have shown that Antibiotic A-54556B maintains its antibacterial activity in vitro and in vivo, with sustained effects on bacterial cell function and viability . These findings suggest that Antibiotic A-54556B can be effectively used in laboratory research and potentially in clinical applications .

    Dosage Effects in Animal Models

    The effects of Antibiotic A-54556B vary with different dosages in animal models. Studies have shown that lower doses of Antibiotic A-54556B are effective in reducing bacterial loads and improving survival rates in infected animals . Higher doses may lead to toxic or adverse effects, including damage to host tissues and disruption of normal cellular functions . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antibacterial activity without causing toxicity . These findings highlight the importance of optimizing dosage regimens for the safe and effective use of Antibiotic A-54556B in animal models and potentially in clinical settings .

    Metabolic Pathways

    Antibiotic A-54556B is involved in several metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for bacterial metabolism, leading to the dysregulation of metabolic processes . By activating the ClpP protease, Antibiotic A-54556B induces the degradation of key metabolic enzymes, resulting in altered metabolic flux and changes in metabolite levels . These effects disrupt the normal metabolic balance within bacterial cells, contributing to the antibacterial activity of Antibiotic A-54556B .

    Transport and Distribution

    The transport and distribution of Antibiotic A-54556B within cells and tissues are mediated by specific transporters and binding proteins. Once inside the bacterial cell, Antibiotic A-54556B is distributed to various cellular compartments, where it interacts with its target proteins . The compound’s localization and accumulation within the cell are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions ensure that Antibiotic A-54556B reaches its target sites within the bacterial cell, enabling its antibacterial activity .

    Subcellular Localization

    Antibiotic A-54556B exhibits specific subcellular localization within bacterial cells, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Once localized, Antibiotic A-54556B interacts with its target proteins, such as ClpP and FtsZ, to exert its antibacterial effects . The subcellular localization of Antibiotic A-54556B ensures that it can effectively disrupt bacterial cell function and inhibit bacterial growth .

    Preparation Methods

    • The synthetic routes and reaction conditions for A-54556B are not explicitly documented in the available literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • A-54556B likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not specified.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • A-54556B has potential applications in:

        Chemistry: As an antibiotic, it contributes to the study of natural products and drug development.

        Biology: Researchers may explore its impact on bacterial physiology and resistance mechanisms.

        Medicine: Investigating its antibacterial properties and potential therapeutic uses.

        Industry: A-54556B could inspire novel drug designs or serve as a lead compound.

  • Comparison with Similar Compounds

    • A-54556B’s uniqueness lies in its ADEP structure.
    • Similar compounds include A-54556A (closely related) and other ADEPs.

    Properties

    IUPAC Name

    (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C37H48N6O8/c1-5-6-7-8-12-19-31(44)39-27(22-26-15-10-9-11-16-26)33(46)40-28-23-51-37(50)30-18-14-21-43(30)34(47)24(2)38-32(45)25(3)41(4)36(49)29-17-13-20-42(29)35(28)48/h5-12,15-16,19,24-25,27-30H,13-14,17-18,20-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/b6-5+,8-7+,19-12+/t24-,25-,27-,28-,29-,30-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UMDXSUFDIAGURI-YTFXDNJKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CCCN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C37H48N6O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    704.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
    Reactant of Route 2
    Reactant of Route 2
    (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
    Reactant of Route 3
    (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
    Reactant of Route 4
    Reactant of Route 4
    (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
    Reactant of Route 5
    Reactant of Route 5
    (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
    Reactant of Route 6
    (2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide

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